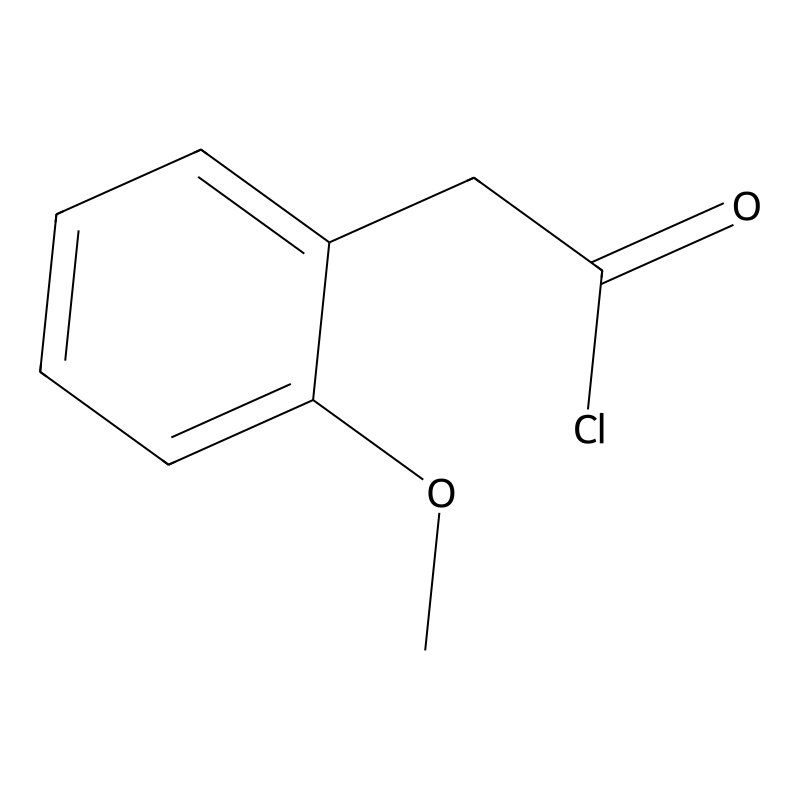2-(2-methoxyphenyl)acetyl Chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2-Methoxyphenyl)acetyl chloride is an organic compound with the molecular formula CHClO. It is a derivative of acetyl chloride, characterized by the substitution of the acetyl group with a 2-methoxyphenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure includes a methoxy group attached to a phenyl ring, which contributes to its reactivity and utility in various
2-(2-methoxyphenyl)acetyl chloride is likely to share the hazards common to acyl chlorides. These include:
The most common reaction involving 2-(2-methoxyphenyl)acetyl chloride is its conversion from 2-methoxyphenylacetic acid using thionyl chloride. The reaction can be represented as follows:
In this process, 2-methoxyphenylacetic acid reacts with thionyl chloride to yield 2-(2-methoxyphenyl)acetyl chloride, sulfur dioxide, and hydrogen chloride. The reaction typically occurs under reflux conditions to ensure complete conversion .
While specific biological activities of 2-(2-methoxyphenyl)acetyl chloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the methoxy group can influence the compound's interaction with biological targets, potentially enhancing its activity in drug design. Research into similar compounds suggests that derivatives of acetyl chlorides can have anti-inflammatory and anticancer properties, indicating potential therapeutic applications .
The synthesis of 2-(2-methoxyphenyl)acetyl chloride primarily involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride. This method is favored for its efficiency and straightforwardness. Alternative methods may include:
- Acid Chloride Formation: Utilizing phosphorus trichloride or oxalyl chloride as chlorinating agents.
- Direct Chlorination: Modifying existing aromatic compounds through chlorination reactions.
Each method's choice depends on specific laboratory conditions and desired yields .
2-(2-Methoxyphenyl)acetyl chloride serves as a vital intermediate in:
- Pharmaceutical Synthesis: It is used to synthesize various pharmaceuticals by acting as an acylating agent.
- Agrochemical Production: The compound is also employed in the formulation of agrochemicals, enhancing their effectiveness.
- Chemical Research: It is utilized in laboratories for research purposes, particularly in studies related to organic synthesis and drug development .
Interaction studies involving 2-(2-methoxyphenyl)acetyl chloride focus on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate its potential applications in medicinal chemistry, particularly in designing molecules that can interact with biological macromolecules. Understanding these interactions can lead to the development of new therapeutic agents targeting specific diseases .
Several compounds share structural similarities with 2-(2-methoxyphenyl)acetyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Methoxyphenylacetic Acid | CHO | Precursor for acylation reactions |
| Acetophenone | CHO | Commonly used in fragrance and flavor synthesis |
| 4-Methylacetophenone | CHO | Used in organic synthesis and as a flavoring agent |
| 3-Methoxyacetophenone | CHO | Exhibits similar reactivity patterns |
Uniqueness: The unique feature of 2-(2-methoxyphenyl)acetyl chloride lies in its specific methoxy substitution on the phenolic ring, which may enhance its reactivity and biological activity compared to other acetophenone derivatives. This distinct arrangement allows it to participate effectively in acylation reactions while potentially offering unique pharmacological properties .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








